Cas no 114417-02-6 (Carbamothioic acid,methyl(2-phenylethyl)-, S-cyclohexyl ester (9CI))

Carbamothioic acid,methyl(2-phenylethyl)-, S-cyclohexyl ester (9CI) structure
114417-02-6 structure
Product name:Carbamothioic acid,methyl(2-phenylethyl)-, S-cyclohexyl ester (9CI)
CAS No:114417-02-6
MF:C16H23NOS
MW:277.424923181534
CID:192408
PubChem ID:188884

Carbamothioic acid,methyl(2-phenylethyl)-, S-cyclohexyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamothioic acid,methyl(2-phenylethyl)-, S-cyclohexyl ester (9CI)
    • [(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-[(2S)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate
    • 114417-02-6
    • Carbamothioic acid, N-methyl-N-phenethyl-, S-cyclohexyl ester
    • s-cyclohexyl methyl(2-phenylethyl)carbamothioate
    • S-cyclohexyl N-methyl-N-phenethylcarbamothioate
    • DTXSID70921359
    • Inchi: InChI=1S/C24H26N2O3/c1-23(2)19(21-24(3,4)26-21)20(23)22(27)29-18(14-25)15-9-8-12-17(13-15)28-16-10-6-5-7-11-16/h5-13,18-21,26H,1-4H3/t18-,19?,20+,21+/m1/s1
    • InChI Key: YXAKHMLREOOLTD-FSBVDMTNSA-N
    • SMILES: C1C=CC(OC2=CC=CC([C@H](OC([C@H]3C(C)(C)C3[C@@H]3NC3(C)C)=O)C#N)=C2)=CC=1

Computed Properties

  • Exact Mass: 277.15019
  • Monoisotopic Mass: 277.15
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • Density: 1.09
  • Boiling Point: 408.1°C at 760 mmHg
  • Flash Point: 200.6°C
  • Refractive Index: 1.568
  • PSA: 20.31

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